Inulin - 9005-80-5

Inulin

Catalog Number: EVT-461866
CAS Number: 9005-80-5
Molecular Formula: C228H382O191
Molecular Weight: 6179 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Inulin is a type of fructan, a polymer of fructose molecules linked by β(2→1) glycosidic bonds. [, ] It is naturally present in various plants, particularly those belonging to the Asteraceae family, such as chicory, Jerusalem artichoke, and dandelion. [, , ] Inulin can also be produced by some microorganisms, including Streptococcus mutans and fungi from the Aspergillus family. [] Due to its β(2→1) glycosidic bond structure, inulin is resistant to digestion by human enzymes, making it a dietary fiber. []

Inulin is categorized based on its degree of polymerization (DP), which refers to the number of fructose units in the molecule. [] Short-chain inulin, also known as oligofructose, has a DP of 2–10, while long-chain inulin has a DP greater than 10. []

In scientific research, inulin is widely studied for its prebiotic properties, its ability to act as a fat or sugar replacer in food products, and its potential benefits in managing various health conditions, particularly related to gut health and metabolism. [, , , , , , ]

Future Directions
  • Optimizing its use in food products: Research should explore novel applications of inulin in food formulations and develop strategies to overcome its limitations, such as its potential for gastrointestinal discomfort at high doses. []
  • Evaluating its clinical efficacy: Large-scale clinical trials are necessary to assess the efficacy of inulin in managing various health conditions, particularly metabolic disorders and inflammatory bowel diseases. [, ]
  • Exploring its potential in personalized nutrition: Research should investigate the individualized responses to inulin based on factors such as genetics, gut microbiota composition, and dietary habits. []

Related Compounds List:

    Fructose

    Compound Description: Fructose is a simple sugar, categorized as a monosaccharide, known for its sweetness. It is a key component of sucrose (table sugar) and is naturally found in fruits, honey, and some vegetables. In the context of the provided papers, fructose is a product of inulin hydrolysis, facilitated by the enzyme inulinase. [, , , ]

    Relevance: Fructose is directly relevant to inulin as it forms the fundamental structural unit of inulin. Inulin is a polymer composed of fructose units linked together. This structural relationship is highlighted in studies investigating the enzymatic breakdown of inulin into fructose, a process crucial for various applications, including the production of high-fructose syrup (HFS) and fructooligosaccharides (FOS). [, , , ]

    Fructooligosaccharides (FOS)

    Compound Description: Fructooligosaccharides (FOS) are short-chain carbohydrates composed of fructose units linked together, typically containing 2-9 fructose molecules. They are naturally found in certain plants, such as chicory and Jerusalem artichoke, and are also produced commercially from inulin. FOS are considered prebiotics, meaning they promote the growth of beneficial bacteria in the gut. [, , ]

    Relevance: FOS are closely related to inulin, differing primarily in their chain length. FOS are shorter chains of fructose units, while inulin consists of longer chains. This structural similarity results in shared functional properties, including their prebiotic effects. Both FOS and inulin are resistant to digestion in the small intestine and reach the colon, where they are fermented by beneficial gut bacteria. This fermentation process contributes to a healthy gut microbiome. [, , ]

    Sucrose

    Compound Description: Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose units linked together. It is a widely consumed carbohydrate and is found naturally in many plants, including sugarcane and sugar beets. [, , ]

    Relevance: While structurally different from inulin (a fructan), sucrose serves as a comparative carbohydrate source in several studies examining the impact of dietary carbohydrates on gut health and metabolism. For instance, research comparing the effects of inulin and sucrose supplementation on broiler chickens revealed distinct fermentation profiles and impacts on the gastrointestinal microbiota, highlighting the unique properties of inulin as a prebiotic fiber. [] Additionally, studies exploring low glycemic index (GI) food products utilize sucrose as a baseline for comparison when evaluating alternative sweeteners like inulin, particularly in food applications like ice cream. []

    Glucose

    Compound Description: Glucose is a simple sugar and a vital carbohydrate for living organisms. It serves as the primary source of energy for cells and is a key component of many carbohydrates, including starch and cellulose. [, , ]

    Relevance: Glucose, while not a structural component of inulin, plays a significant role in related research. As a fundamental sugar, glucose serves as a control or comparison point in studies investigating inulin's effects on various physiological processes, such as glucose metabolism and blood sugar regulation. Research exploring inulin's potential to influence blood glucose levels often compares its effects to those of glucose or other digestible carbohydrates. [] Furthermore, glucose is integral to understanding the broader carbohydrate metabolism pathways affected by inulin and its derivatives. []

    Galactose

    Compound Description: Galactose is a monosaccharide sugar found in milk and dairy products as part of the disaccharide lactose. It is also a component of certain plant cell walls. [, ]

    Relevance: While galactose is not directly present in inulin, it is a constituent of other polysaccharides that are studied in conjunction with inulin, particularly in research focused on plant cell wall structure and composition. For example, studies examining the impact of inulin on fungal cell wall properties compared the glycosyl composition of cell walls from fungi grown on inulin-containing media to those grown on sucrose, revealing differences in the presence of specific linkages, including those involving galactose. [] These findings contribute to a more comprehensive understanding of how inulin influences cell wall architecture in microorganisms.

    Cellulose

    Compound Description: Cellulose is a complex carbohydrate and the primary structural component of plant cell walls. It is a linear polymer composed of glucose units linked together, making it indigestible by humans but an important source of dietary fiber. []

    Relevance: Cellulose, as a major dietary fiber component, is often studied alongside inulin to compare and contrast their effects on gut health and physiology. Research investigating the impact of different fiber types on hypertension and renal function in rats used cellulose as a control diet compared to inulin-enriched diets. This allowed researchers to isolate the specific effects of inulin's fermentability on gut microbiota composition and downstream health outcomes. [] These comparative studies help elucidate the unique properties of inulin in modulating gut health.

    Pectin

    Compound Description: Pectin is a soluble fiber found in the cell walls of plants, particularly fruits. It is a complex polysaccharide composed primarily of galacturonic acid units and is commonly used as a gelling agent in food products. [, ]

    Relevance: Pectin, similar to inulin, is a soluble fiber with functional properties in food applications. Studies exploring the incorporation of various fibers into food products, such as yogurt, often compare the textural and rheological properties imparted by pectin and inulin. These investigations aim to optimize the sensory characteristics and stability of low-fat or functional food products by utilizing these fibers' unique properties. []

    Starch

    Compound Description: Starch is a complex carbohydrate and a primary energy storage molecule in plants. It is a polymer composed of glucose units and is a major source of calories in the human diet. []

    Relevance: Starch, as the most prevalent digestible carbohydrate in the human diet, provides a contrasting point of reference when investigating the effects of inulin, a non-digestible carbohydrate. Studies examining the impact of dietary interventions on gut health and metabolic parameters often compare the effects of inulin supplementation to diets rich in starch or other easily digestible carbohydrates. This comparison allows researchers to better understand the specific mechanisms by which inulin, as a prebiotic fiber, influences gut microbiota composition, gut barrier integrity, and host metabolic responses. []

    Raffinose

    Compound Description: Raffinose is a trisaccharide sugar, meaning it is composed of three monosaccharide units: galactose, glucose, and fructose. It is found in various plants, particularly legumes and cruciferous vegetables. []

    Stachyose

    Compound Description: Stachyose is a tetrasaccharide sugar composed of two galactose units, one glucose unit, and one fructose unit. Like raffinose, it is found in plants, particularly beans and other legumes. []

    Source

    Inulin is mainly extracted from the tubers of plants such as chicory (Cichorium intybus), Jerusalem artichoke (Helianthus tuberosus), and dahlia (Dahlia pinnata). These sources are rich in inulin content, with chicory being the most commercially significant due to its high yield and ease of extraction. The extraction process typically involves washing, grinding, and pressing the tubers to obtain the juice, followed by purification steps to isolate inulin crystals .

    Classification

    Inulin is classified under non-digestible carbohydrates or dietary fibers. It is categorized as a soluble fiber that acts as a prebiotic, promoting the growth of beneficial gut bacteria. Its classification as a functional food ingredient highlights its role in health benefits such as improved digestive health, enhanced mineral absorption, and potential weight management benefits .

    Synthesis Analysis

    Methods

    The synthesis of inulin can be achieved through various extraction methods from plant sources. The most common techniques include:

    • Hot Water Extraction: Involves boiling plant material in water to dissolve inulin, followed by cooling and crystallization.
    • Ethanol Precipitation: Utilizes ethanol to precipitate inulin from the aqueous extract after hot water extraction.
    • Microwave-Assisted Extraction: Employs microwave energy to enhance the extraction efficiency and yield of inulin.
    • Ultrasound-Assisted Extraction: Uses ultrasonic waves to increase the mass transfer during extraction processes .

    Technical Details

    The extraction process typically requires optimization of parameters such as temperature, time, solvent concentration, and solid-to-liquid ratios to maximize yield. For example, one study reported achieving a yield of 98.96 mol% at 50 degrees Celsius using microwave-assisted extraction .

    Molecular Structure Analysis

    Structure

    Inulin consists primarily of linear chains of fructose units with a terminal glucose unit. The average molecular weight of inulin ranges from approximately 5,600 to 6,300 grams per mole, depending on its source and extraction method. Its structure allows for varying degrees of polymerization, which can influence its functional properties .

    Data

    The degree of polymerization typically varies between 2 to 60 fructose units per molecule. This variability affects its solubility and physiological effects within the human body.

    Chemical Reactions Analysis

    Reactions

    Inulin undergoes several chemical reactions during its extraction and modification processes. Notably:

    • Hydrolysis: Under acidic or enzymatic conditions, inulin can be hydrolyzed into fructose monomers or shorter oligosaccharides.
    • Polymerization: Inulin can be chemically modified through reactions such as free-radical polymerization to create derivatives with enhanced properties for specific applications .

    Technical Details

    Chemical modifications often involve altering the functional groups on the inulin molecule to improve solubility or create hydrogels for biomedical applications.

    Mechanism of Action

    Process

    Inulin acts primarily as a prebiotic by fermenting in the colon, leading to increased production of short-chain fatty acids that promote gut health. It enhances the growth of beneficial bacteria such as bifidobacteria while suppressing pathogenic bacteria .

    Data

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Inulin is typically a white powder or crystalline substance.
    • Solubility: It is soluble in water at elevated temperatures but forms gels upon cooling.

    Chemical Properties

    • Molecular Formula: C₁₈H₃₂O₁₅
    • Specific Rotation: Varies depending on purity; typically around +33° to +38° after recrystallization.
    • Stability: Inulin is stable under normal storage conditions but may degrade under extreme heat or acidic environments .
    Applications

    Inulin has diverse applications across various fields:

    • Food Industry: Used as a fat replacer, sugar substitute, and dietary fiber supplement in many food products.
    • Pharmaceuticals: Acts as a carrier for drug delivery systems targeting the colon due to its prebiotic properties.
    • Cosmetics: Incorporated into formulations for its moisturizing properties.
    • Biomedical Applications: Used in creating hydrogels for tissue engineering and drug delivery systems due to its biocompatibility .

    Properties

    CAS Number

    9005-80-5

    Product Name

    Inulin

    IUPAC Name

    2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

    Molecular Formula

    C228H382O191

    Molecular Weight

    6179 g/mol

    InChI

    InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2

    InChI Key

    UMGSZTYVVMHARA-RYKCJHNISA-N

    SMILES

    C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

    Solubility

    280 mg/mL (at 80 °C), insoluble at room temperature

    Synonyms

    NA

    Canonical SMILES

    C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

    Isomeric SMILES

    C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O

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